

Spectroscopic Data of 2-Octylcyclopropanecarboxylic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Octylcyclopropanecarboxylic acid

Cat. No.: B093596

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Introduction

2-Octylcyclopropanecarboxylic acid is a molecule of interest in various fields, including medicinal chemistry and materials science, due to the unique structural and electronic properties conferred by the cyclopropane ring. Accurate and unambiguous structural elucidation is paramount for its application and development. This guide provides an in-depth analysis of the spectroscopic data of **2-Octylcyclopropanecarboxylic acid**, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The content herein is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles behind the spectroscopic characterization of this molecule.

This document will delve into the theoretical underpinnings of the expected spectral features, present detailed and reproducible experimental protocols, and offer a thorough interpretation of the spectroscopic data. The integration of IR, ^1H NMR, and ^{13}C NMR data provides a comprehensive and self-validating system for the structural confirmation of **2-Octylcyclopropanecarboxylic acid**.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of **2-Octylcyclopropanecarboxylic acid**, the key functional groups are the carboxylic acid and the cyclopropane ring, both of which have characteristic absorption bands.

Theoretical Principles

The IR spectrum of a carboxylic acid is dominated by two main features: the O-H stretching vibration of the hydroxyl group and the C=O stretching vibration of the carbonyl group. The O-H bond of a carboxylic acid gives rise to a very broad and intense absorption band, typically in the range of 2500 to 3300 cm^{-1} [1][2][3][4][5]. This broadening is a result of extensive hydrogen bonding, where the acid molecules form stable dimers in the condensed phase.

The carbonyl (C=O) stretch of a saturated aliphatic carboxylic acid typically appears as a strong, sharp band between 1710 and 1760 cm^{-1} . When the acid is hydrogen-bonded in a dimeric form, this absorption is usually observed around 1710 cm^{-1} [1][4][5]. The cyclopropane ring itself exhibits characteristic C-H stretching vibrations at frequencies higher than those of typical alkanes, generally above 3000 cm^{-1} .

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

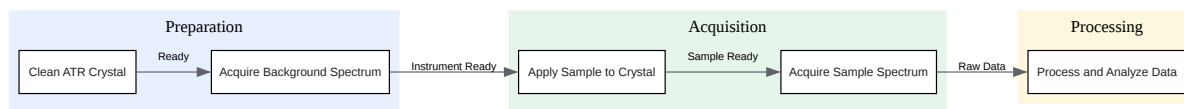
A standard and reliable method for obtaining the IR spectrum of **2-Octylcyclopropanecarboxylic acid** is through Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

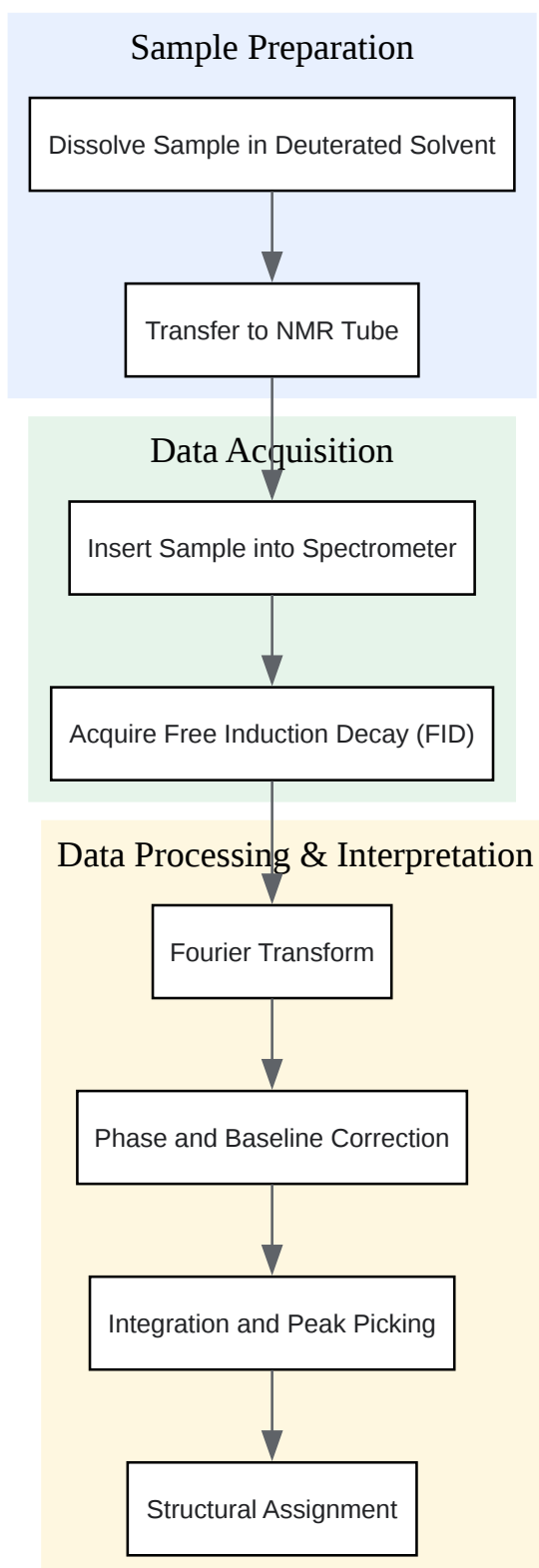
Methodology:

- **Instrument Preparation:** Ensure the FT-IR spectrometer and the ATR crystal (typically diamond or germanium) are clean.
- **Background Spectrum:** Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.
- **Sample Application:** Place a small amount of neat **2-Octylcyclopropanecarboxylic acid** (as a liquid or solid) directly onto the ATR crystal.

- **Data Acquisition:** Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} with a resolution of at least 4 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum is typically processed to show absorbance or transmittance as a function of wavenumber (cm^{-1}).

Diagram 1: FT-IR Spectroscopy Workflow





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